![molecular formula C10H18O3 B12520433 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- CAS No. 652986-47-5](/img/structure/B12520433.png)
2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-propanone with a suitable dioxane derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a similar ketone functional group but differs in its aromatic structure.
2-Propanone:
Uniqueness
What sets 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- apart is its dioxane ring structure, which imparts unique reactivity and potential for forming complex molecular architectures. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
652986-47-5 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]propan-2-one |
InChI |
InChI=1S/C10H18O3/c1-4-10-12-6-7(2)9(13-10)5-8(3)11/h7,9-10H,4-6H2,1-3H3/t7-,9-,10+/m1/s1 |
Clave InChI |
CQQAMFHCLCAVLS-QNSHHTMESA-N |
SMILES isomérico |
CC[C@H]1OC[C@H]([C@H](O1)CC(=O)C)C |
SMILES canónico |
CCC1OCC(C(O1)CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


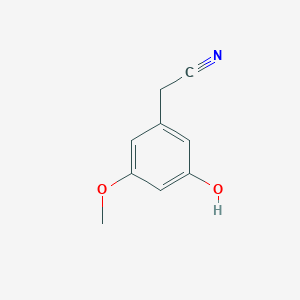
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
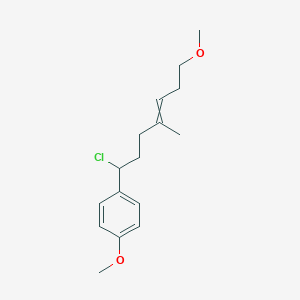
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
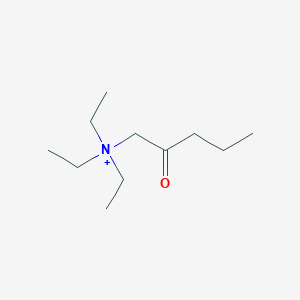
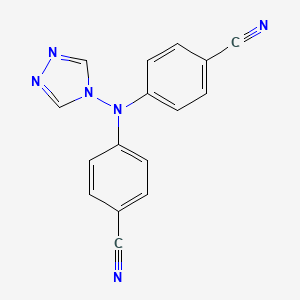
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
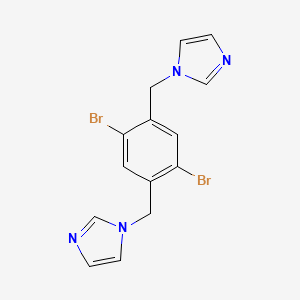
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
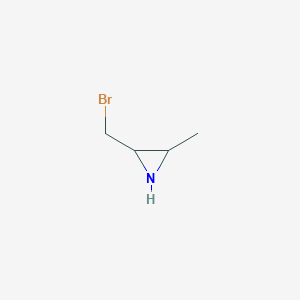
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
